5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
Description
This compound is a tetra-acetylated pyranose derivative featuring a 4-methoxybenzyl (PMB) ether group at the 6-position and an acetamido group at the 5-position. Its structure is characterized by multiple acetyl-protecting groups, which enhance solubility in organic solvents and stability during synthetic modifications. The PMB group is a common protecting moiety in carbohydrate chemistry, offering mild deprotection conditions .
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[(4-methoxyphenyl)methoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO10/c1-12(24)23-19-21(32-15(4)27)20(31-14(3)26)18(11-29-13(2)25)33-22(19)30-10-16-6-8-17(28-5)9-7-16/h6-9,18-22H,10-11H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSJIQTGXYMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=C(C=C2)OC)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic compound with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 538.55 g/mol. The IUPAC name is (2R,3R,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate. Its structure features multiple functional groups that may contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the acetamido and acetoxymethyl groups is believed to enhance this activity by improving solubility and membrane permeability.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of tetrahydropyran derivatives. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the modulation of apoptotic pathways and the activation of caspases.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain glycosidases, which are crucial for carbohydrate metabolism. This inhibition can lead to altered metabolic processes in target cells, potentially providing therapeutic benefits in metabolic disorders.
Study 1: Antimicrobial Efficacy
A study conducted on various tetrahydropyran derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded between 10 to 30 µg/mL, indicating strong antimicrobial potential.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 20 | Escherichia coli |
Study 2: Anticancer Activity
In a cell viability assay using MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : The modulation of Bcl-2 family proteins and activation of caspases contribute to programmed cell death in cancer cells.
- Enzyme Interaction : The structural features allow for effective binding to target enzymes, inhibiting their activity and altering metabolic pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Solubility :
- Optical Rotation: Target compound: [α]²⁵D ≈ +47.1 (similar to ’s gel-like analogue with [α]²⁵D = +47.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
